3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
CAS No.: 75390-09-9
Cat. No.: VC2028117
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane - 75390-09-9](/images/structure/VC2028117.png)
Specification
CAS No. | 75390-09-9 |
---|---|
Molecular Formula | C11H13NO |
Molecular Weight | 175.23 g/mol |
IUPAC Name | 3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane |
Standard InChI | InChI=1S/C11H13NO/c1-2-4-9(5-3-1)6-12-7-10-11(8-12)13-10/h1-5,10-11H,6-8H2 |
Standard InChI Key | SOOHWZBGWRAMJJ-UHFFFAOYSA-N |
SMILES | C1C2C(O2)CN1CC3=CC=CC=C3 |
Canonical SMILES | C1C2C(O2)CN1CC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane is characterized by its distinctive bicyclic structure containing both nitrogen and oxygen atoms in specific positions. The compound consists of a 3-azabicyclo[3.1.0]hexane core with benzyl substitution at the nitrogen atom and an oxygen atom at position 6, creating an epoxide-like structural element within the molecule .
The basic chemical information for this compound is summarized in the following table:
Property | Value |
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CAS Number | 75390-09-9 |
Molecular Formula | C11H13NO |
Molecular Weight | 175.23 g/mol |
SMILES | C1C2C(O2)CN1CC3=CC=CC=C3 |
InChI | InChI=1S/C11H13NO/c1-2-4-9(5-3-1)6-12-7-10-11(8-12)13-10/h1-5,10-11H,6-8H2 |
InChIKey | SOOHWZBGWRAMJJ-UHFFFAOYSA-N |
Alternative Name | 1-benzyl-3,4-epoxypyrrolidine |
The structure features a pyrrolidine ring with an epoxide bridge, which can also be visualized as a bicyclic system. The benzyl group attached to the nitrogen provides lipophilicity and potential for interaction with biological targets . The oxygen in the oxirane ring (position 6) gives the molecule distinct reactivity patterns that differentiate it from other azabicyclic compounds .
Synthesis Methods
The synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane can be achieved through various routes, with several methodologies documented in scientific literature. The compound's bicyclic framework presents interesting synthetic challenges that have been addressed through different approaches.
Cyclopropylmagnesium Carbenoid Insertion
One notable method involves the insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom. This approach, documented by Kimura et al., provides a direct route to the 3-azabicyclo[3.1.0]hexane core structure . The reaction proceeds through:
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Formation of a cyclopropylmagnesium carbenoid intermediate
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Intramolecular insertion into the C-H bond adjacent to nitrogen
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Construction of the bicyclic framework with subsequent functionalization
Alternative Synthetic Routes
Another documented approach involves the reaction of 1-benzyl pyrroline with sulfuric acid and water under controlled conditions. This method utilizes readily available starting materials and proceeds through an epoxidation strategy to form the oxa-bridge in the molecule.
Additionally, synthetic chemists have developed routes that employ selective reduction of carbonyl groups in related compounds using complex aluminum hydrides. These approaches offer stereoselectivity advantages that may be critical for specific applications.
The choice of synthesis method typically depends on factors such as:
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Availability of starting materials
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Required stereochemical outcome
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Scale of production
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Equipment and expertise available
Applications and Research Significance
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane has garnered interest in multiple research domains due to its unique structural features and potential applications.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important building block for constructing more complex molecular architectures. The rigid bicyclic framework provides conformational constraints that can be leveraged in designing molecules with specific spatial arrangements.
The epoxide functionality offers opportunities for ring-opening reactions with various nucleophiles, enabling diverse functionalization patterns. This reactivity profile makes the compound valuable in divergent synthesis strategies where multiple derivatives can be generated from a common intermediate .
Structure-Activity Relationship Studies
Researchers have utilized this compound and its derivatives in structure-activity relationship (SAR) studies to understand how structural modifications influence biological activity. The bicyclic scaffold provides a well-defined three-dimensional arrangement that can be systematically modified to probe binding interactions with target proteins.
Physical and Chemical Characteristics
The physical and chemical characteristics of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane are critical for understanding its behavior in various applications and for developing appropriate handling protocols.
Reactivity Patterns
The compound exhibits reactivity patterns typical of both amines and epoxides:
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The tertiary amine nitrogen can participate in alkylation reactions and serve as a nucleophile
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The epoxide ring is susceptible to nucleophilic ring-opening reactions under acidic conditions
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The benzyl group can undergo modifications through various aromatic substitution reactions
These reactivity patterns make the compound versatile in synthetic transformations, allowing chemists to access diverse derivatives through selective functionalization.
Stability Considerations
While comprehensive stability data isn't explicitly provided in the available literature, related compounds suggest that 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane is generally stable under standard laboratory conditions but may be sensitive to strong acids due to the epoxide functionality. The compound should be protected from moisture and oxidizing agents to prevent degradation during storage.
Comparison with Related Compounds
Understanding the properties and applications of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane in context requires comparison with related compounds.
3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane
A closely related compound is 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane (CAS: 114214-49-2), which features a tert-butyloxycarbonyl (Boc) group instead of the benzyl substituent . This compound shares the same bicyclic core structure but differs in its:
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Physical properties (molecular weight: 185.22 g/mol)
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Reactivity profile (due to the carbamate versus amine functionality)
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Applications (documented use as an intermediate in pharmaceutical synthesis, including inhibitors and anticancer compounds)
The Boc-protected variant is particularly noteworthy for its use in the synthesis of chiral pyrrolidine inhibitors capable of binding to Neuronal Nitric Oxide Synthase, highlighting the biological relevance of this structural class .
Other Azabicyclic Systems
The broader family of 3-azabicyclo[3.1.0]hexanes has been studied extensively for their conformational properties and applications in medicinal chemistry . These compounds provide scaffolds with well-defined spatial arrangements of functional groups, making them valuable in drug design efforts targeting specific protein binding pockets.
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